molecular formula C10H14N2 B1433708 N-methyl-5,6,7,8-tetrahydroquinolin-4-amine CAS No. 2059949-83-4

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Cat. No. B1433708
CAS RN: 2059949-83-4
M. Wt: 162.23 g/mol
InChI Key: KZFXOHUERSGRGX-UHFFFAOYSA-N
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Description

“N-methyl-5,6,7,8-tetrahydroquinolin-4-amine” is a chemical compound with the molecular weight of 162.23 . It is also known by its IUPAC name, N-methyl-5,6,7,8-tetrahydroquinolin-4-amine .


Molecular Structure Analysis

The InChI code for “N-methyl-5,6,7,8-tetrahydroquinolin-4-amine” is 1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

This compound has been tested for its antiproliferative activity against various cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). The studies aim to understand how the compound affects cell cycle phases and induces mitochondrial membrane depolarization and cellular ROS production, particularly in A2780 cells .

Chiral Synthesis in Pharmaceutical Development

The chirality of molecules like N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is crucial in pharmaceuticals. The synthesis of chiral compounds using this molecule as a building block can lead to the development of drugs with specific recognition processes based on the formation of multiple hydrogen bonds and CH-π interactions .

Schiff Base Formation

In synthetic organic chemistry, the primary amine group of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine can be utilized to form Schiff bases. These bases are significant intermediates in the synthesis of various organic compounds, and their formation is carried out under controlled conditions to avoid by-product formation .

Bactericidal Activity Studies

Derivatives of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine have shown moderate activities against S. aureus in bactericidal activity studies. This suggests potential applications in developing new antibacterial agents .

Synthesis of Pyrimido[4,5-b]-quinoline Derivatives

The compound is used in the synthesis of pyrimido[4,5-b]-quinoline derivatives, which are important in medicinal chemistry for their potential therapeutic properties .

Development of Focused Small Molecule Libraries

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is used in the development of focused small molecule libraries. These libraries are essential for drug discovery, allowing researchers to screen a wide range of compounds for biological activity .

Safety and Hazards

The safety information for “N-methyl-5,6,7,8-tetrahydroquinolin-4-amine” indicates that it has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards related to harmful ingestion, skin contact, eye damage, and respiratory irritation .

Mechanism of Action

Target of Action

It has been found to exhibit significant antiproliferative activity against various cancer cell lines , suggesting that it may interact with cellular targets involved in cell proliferation and survival.

Mode of Action

It is known that the compound’s stereochemistry can significantly impact its biological effect . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in cellular processes.

Result of Action

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine has been found to exhibit significant antiproliferative activity against various cancer cell lines . The most active compound, ®-5a, was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells . These effects suggest that the compound may induce cell death through mechanisms such as apoptosis.

properties

IUPAC Name

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFXOHUERSGRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2CCCCC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.